
2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It functions as a norepinephrine-dopamine reuptake inhibitor .
Synthesis Analysis
There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular structure of a related compound, (S)-1- (Naphthalen-2-yl)propan-1-amine hydrochloride, is given by the InChI code: 1S/C13H15N.ClH/c1-2-13 (14)12-8-7-10-5-3-4-6-11 (10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 .
Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3- (naphthalen-1-yl)propan-1-amine hydrochloride, include a molecular weight of 221.73 and a melting point of 154-156 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Ischemic Stroke
2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Ischemic stroke is a condition caused by a blockage in the blood vessels supplying blood to the brain, leading to a lack of oxygen and nutrients. This compound has shown potential in protecting brain tissue from ischemia/reperfusion injury, which occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
Anti-inflammatory Properties
The compound’s ability to modulate inflammation is another significant application. Inflammation is a biological response to harmful stimuli and is a component of many neurological disorders. By attenuating inflammatory mediators, 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride could offer therapeutic benefits for conditions characterized by excessive inflammation .
Antioxidant Role
Oxidative stress results from an imbalance between free radicals and antioxidants in the body, leading to cell and tissue damage. This compound has been shown to exhibit antioxidant properties, suggesting its use in combating oxidative stress by upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Mitochondrial Function Improvement
The compound may improve mitochondrial function, which is crucial for energy production in cells. By enhancing mitochondrial ATP levels and the activities of enzymes like Na+, K±ATPase and cytochrome c oxidase, it could help maintain cellular energy metabolism, especially in the brain where energy demand is high .
Apoptosis Inhibition
Apoptosis, or programmed cell death, is a process that can be triggered by various stressors, including ischemia2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride has been associated with a reduction in apoptotic cell death, which could be beneficial in treating diseases where apoptosis contributes to cell loss .
Modulation of Enzyme Activity
The compound has been implicated in the modulation of various enzymes that play roles in inflammation and oxidative stress. For instance, it can influence the levels of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a mediator of inflammation and cell damage .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN.ClH/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCCNULZSOOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



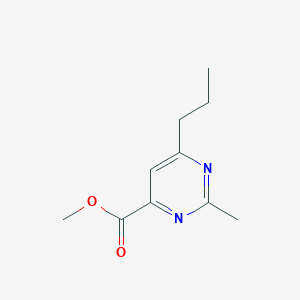
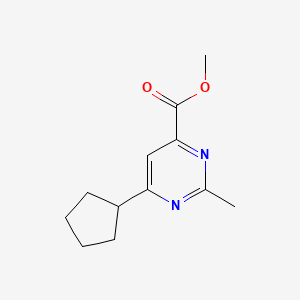

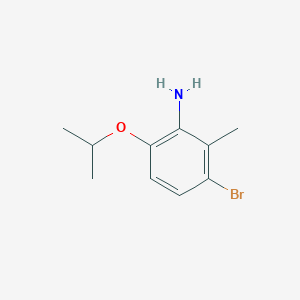

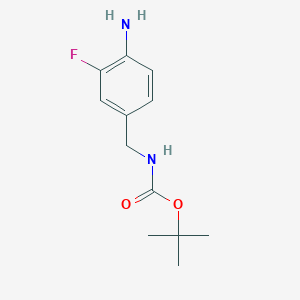
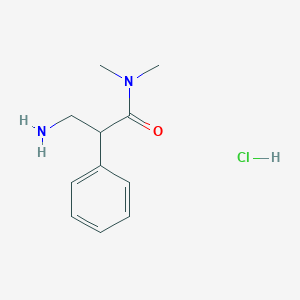
![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)
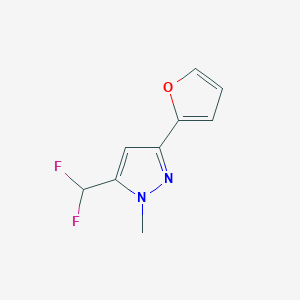
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)